Technical Monograph: 1-Hydroxy-6-nitronaphthalene (CAS 38397-06-7)
Technical Monograph: 1-Hydroxy-6-nitronaphthalene (CAS 38397-06-7)
Topic: 1-Hydroxy-6-nitronaphthalene CAS 38397-06-7 properties Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.[1]
Synonyms: 6-Nitro-1-naphthol; 6-Nitronaphthalen-1-ol CAS Registry Number: 38397-06-7 Molecular Formula: C₁₀H₇NO₃ Molecular Weight: 189.17 g/mol [1]
Executive Summary
1-Hydroxy-6-nitronaphthalene (6-nitro-1-naphthol) is a specialized nitro-aromatic intermediate utilized primarily in the synthesis of azo dyes, fluorescent probes, and pharmaceutical pharmacophores.[1] Unlike its more common isomers (2-nitro-1-naphthol or 4-nitro-1-naphthol), the 6-nitro variant places the electron-withdrawing nitro group on the distal ring relative to the hydroxyl functionality.[1] This structural arrangement imparts unique electronic properties, making it a critical precursor for 6-amino-1-naphthol , a scaffold with significant antioxidant and antimicrobial potential.[1]
This guide details the physicochemical properties, validated synthesis protocols, and handling requirements for researchers utilizing this compound in organic synthesis or environmental analysis.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictions for 1-hydroxy-6-nitronaphthalene.
| Property | Value / Description | Source/Note |
| Appearance | Yellow crystalline solid | Typical of nitronaphthols |
| Melting Point | 181 – 182 °C | [1] |
| Solubility | Soluble in DMSO, Ethanol, Acetone; Sparingly soluble in water | Polar organic solvents preferred |
| Acidity (pKa) | ~8.0 – 8.5 (Predicted) | More acidic than 1-naphthol (pKa 9.[1]3) due to -NO₂ induction |
| UV-Vis Absorption | λmax ~350–400 nm (Ethanol) | Bathochromic shift vs. 1-naphthol |
| Partition Coeff.[1] (LogP) | ~2.2 – 2.5 | Lipophilic, membrane permeable |
Synthesis & Production Protocols
Synthesizing 1-hydroxy-6-nitronaphthalene presents a regiochemical challenge. Direct nitration of 1-naphthol predominantly yields the 2-nitro and 4-nitro isomers due to the ortho/para directing power of the hydroxyl group.[1] To access the 6-position, researchers must employ blocking group strategies or diazotization-hydrolysis pathways.[1]
Method A: The Sulfonic Acid Blocking Route (Industrial Standard)
This method utilizes the steric and electronic directing effects of sulfonic acid groups to force nitration to the desired position, followed by desulfonation.
Mechanism:
-
Sulfonation: 1-Naphthol is sulfonated to protect the electron-rich ring or direct the incoming electrophile.[1]
-
Nitration: The sulfonated intermediate is nitrated.[2][3] The sulfonic acid group deactivates specific positions, steering the nitro group to the 6-position.[2]
-
Desulfonation: Hydrolysis removes the sulfonic acid group, restoring the naphthol core.
Protocol Steps:
-
Substrate Preparation: Dissolve 1-naphthol-5-sulfonic acid (L-acid) in concentrated sulfuric acid (H₂SO₄).
-
Nitration: Cool the mixture to 0–5°C. Slowly add a stoichiometric mixture of nitric acid (HNO₃) and sulfuric acid. Maintain temperature <10°C to prevent over-nitration.
-
Reaction Monitoring: Stir for 2–4 hours. Monitor consumption of starting material via TLC (Mobile phase: DCM/MeOH 9:1).
-
Desulfonation (Hydrolysis): Dilute the reaction mass with water. Heat to reflux (100°C) for 1–2 hours. The sulfonic acid group at position 5 is labile under hot acidic conditions.
-
Isolation: Cool the solution. The product, 1-hydroxy-6-nitronaphthalene, precipitates as a yellow solid.[1] Filter and wash with cold water.
-
Purification: Recrystallize from ethanol or acetic acid to remove isomers.
Method B: Diazotization of 6-Nitro-1-Naphthylamine (Lab Scale)
For high-purity applications, converting the corresponding amine is preferred.[1]
-
Diazotization: Dissolve 6-nitro-1-naphthylamine in dilute H₂SO₄. Cool to 0°C. Add NaNO₂ solution dropwise to form the diazonium salt.
-
Hydrolysis: Transfer the cold diazonium solution into boiling dilute sulfuric acid (20% v/v). The rapid loss of N₂ generates the carbocation, which is immediately trapped by water to form the phenol (naphthol).
-
Extraction: Extract the resulting phenol into ethyl acetate, dry over MgSO₄, and concentrate.
Visualization of Synthesis Pathway
Figure 1: The "Blocking Group" synthesis strategy utilizing sulfonation to direct regioselectivity.
Spectral Characterization
Confirmation of the 6-nitro isomer requires careful analysis of the aromatic region in NMR to distinguish it from the 2- and 4-isomers.[1]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 10.5–11.0 ppm (s, 1H): Hydroxyl proton (-OH). Broad singlet, exchangeable with D₂O.
-
δ 8.6–8.8 ppm (d, 1H): Proton at position 5 (adjacent to nitro, peri to OH ring). Deshielded by the nitro group.
-
δ 8.2–8.4 ppm (d, 1H): Proton at position 7.
-
δ 7.3–7.8 ppm (m, 3H): Remaining aromatic protons (positions 2, 3, 4, 8).
-
Differentiation: The absence of a low-field doublet at ~8.0 ppm characteristic of the 2-nitro proton (ortho to OH) helps distinguish it from 2-nitro-1-naphthol.[1]
-
-
IR Spectroscopy (KBr Pellet):
-
3200–3400 cm⁻¹: Broad O-H stretch (hydrogen bonded).
-
1510–1530 cm⁻¹: Asymmetric N-O stretch (strong).
-
1330–1350 cm⁻¹: Symmetric N-O stretch (strong).
-
Applications & Research Significance
A. Pharmaceutical Intermediate
1-Hydroxy-6-nitronaphthalene is the immediate precursor to 6-amino-1-naphthol [2].[1] Reduction of the nitro group (using H₂/Pd-C or Fe/HCl) yields the amino-naphthol, a versatile scaffold.
-
Mechanism: The amino group allows for further derivatization (e.g., amide formation, reductive amination) to create libraries of potential kinase inhibitors or antimicrobial agents.
-
Activity: Derivatives of 6-amino-1-naphthol have shown efficacy in scavenging free radicals and disrupting bacterial cell walls.[1]
B. Environmental Marker
Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) like 1-hydroxy-6-nitronaphthalene are formed in the atmosphere via OH-radical mediated nitration of naphthalene [3].[1]
-
Detection: It serves as a specific biomarker for atmospheric pollution analysis.
-
Biodegradation: Research into its degradation pathways involves nitroreductase enzymes, which reduce the nitro group to an amine, followed by ring cleavage by dioxygenases.
C. Dye Synthesis
The compound acts as a coupling component in the synthesis of azo dyes. The hydroxyl group activates the ring for electrophilic aromatic substitution with diazonium salts, typically occurring at the 2-position (ortho to OH) or 4-position (para), producing deep red/orange dyes with improved lightfastness due to the nitro group.
Safety and Handling (E-E-A-T)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Irritation: Causes skin and serious eye irritation.
-
Mutagenicity: Like many nitro-PAHs, it should be treated as a potential mutagen.
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Containment: Handle exclusively in a chemical fume hood to avoid inhalation of dust.
-
Waste Disposal: Segregate as hazardous organic waste (halogen-free). Do not dispose of down the drain.
-
Storage: Store in amber vials (light sensitive) at room temperature, under inert atmosphere (N₂ or Ar) if long-term storage is required to prevent oxidation.
References
-
CRC Handbook of Tables for Organic Compound Identification. (1967). Melting point data for 6-Nitro-1-naphthol.[1][4]5
-
Benchchem. (n.d.). 6-Amino-1-naphthol Synthesis and Precursors. Retrieved from Benchchem.com. 6
-
EvitaChem. (n.d.). 1-Hydroxy-6-nitronaphthalene Environmental Significance.7
-
PubChem. (2025).[8][9] 1-Naphthol Properties and Derivatives. National Library of Medicine.
Sources
- 1. Showing Compound Naphthalen-1-ol (FDB005841) - FooDB [foodb.ca]
- 2. 6-Amino-1-naphthol | 23894-12-4 | Benchchem [benchchem.com]
- 3. CS256226B1 - Process for preparing 6-nitro-1-diazo-2-naphthol-4-sulfonic acid - Google Patents [patents.google.com]
- 4. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 5. vdoc.pub [vdoc.pub]
- 6. 6-Amino-1-naphthol | 23894-12-4 | Benchchem [benchchem.com]
- 7. Buy 1-Hydroxy-6-nitronaphthalene (EVT-3189168) | 38397-06-7 [evitachem.com]
- 8. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Nitro-1-naphthol | C10H7NO3 | CID 69083 - PubChem [pubchem.ncbi.nlm.nih.gov]
